Bis(hexafluoroacetylacetonato)(N,N,N',N'-tetramethylethylenediamine)iron(II), min. 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

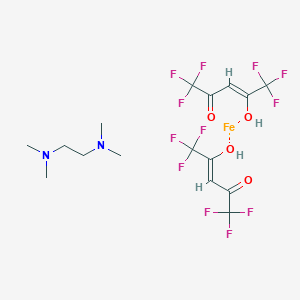

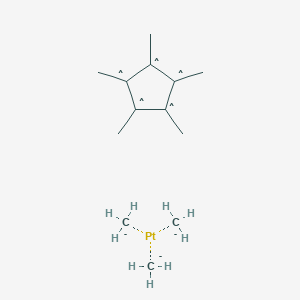

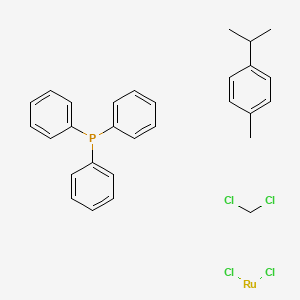

Bis(hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II), min. 98% is a chemical compound with the CAS Number: 73450-43-8 . It has a molecular formula of C16H18F12FeN2O4 and a formula weight of 586.15 . The compound appears as black crystals .

Molecular Structure Analysis

The molecular structure of this compound consists of an iron(II) atom coordinated to two hexafluoroacetylacetonato ligands and one N,N,N’,N’-tetramethylethylenediamine ligand .Physical And Chemical Properties Analysis

This compound is air sensitive . It forms black crystals .Wissenschaftliche Forschungsanwendungen

Polymeric Nature and Molecular Structure

Research by Buckingham, Gorges, and Henry (1967) explored the polymeric nature of bis(hexafluoroacetylacetonato)iron(II) among other iron complexes. Their studies in dilute benzene solutions showed these complexes to be monomeric, with the degree of polymerization increasing with concentration for certain complexes. This work provided foundational insights into the behavior of bis(hexafluoroacetylacetonato)iron(II) in solution and its structural properties (D. Buckingham, Rc Gorges, & J. Henry, 1967).

Coordination Complexes and 1-Dimensional Structures

Plater, Foreman, and Slawin (2000) discussed the formation of one-dimensional structures of manganese(II), copper(II), and cobalt(II) coordination complexes involving the hexafluoroacetylacetonate anion. Their work demonstrated how bis(hexafluoroacetylacetonato) compounds could form intricate chain structures with other metals and ligands, revealing potential for constructing novel coordination polymers (M. Plater, M. Foreman, & A. Slawin, 2000).

Magnetic Properties and Complex Formation

The study on magnetic properties of bis(hexafluoroacetylacetonato)copper(II) complex with 5-Bromo-1,3-phenylenebis(N-tert-butyl-aminoxyl) by Inoue, Iwahori, and Iwamura (1998) highlighted the polymeric chain structure and magnetic behavior of these complexes. This research underscores the potential of bis(hexafluoroacetylacetonato) compounds in designing materials with specific magnetic properties (K. Inoue, F. Iwahori, & H. Iwamura, 1998).

Applications in Metal-Organic Chemical Vapor Deposition (MOCVD)

Ni and colleagues (2005) explored the use of diamine adducts of bis(hexafluoroacetylacetonato)zinc for the growth of thin films of the transparent conducting oxide Zn-In-Sn-O (ZITO) using MOCVD. Their findings suggest that complexes related to bis(hexafluoroacetylacetonato)iron(II) can serve as effective precursors in the deposition of functional thin films, potentially useful in electronics and photonics (J. Ni, Henry Yan, et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/b;2*2-1-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOAKEJIZZXCJR-VIBDZMCESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCN(C)C)C.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F12FeN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)